molecular formula C14H22N2O2Si B12516167 Pyrimidine, 5-(diethoxymethyl)-2-[(trimethylsilyl)ethynyl]- CAS No. 651354-56-2

Pyrimidine, 5-(diethoxymethyl)-2-[(trimethylsilyl)ethynyl]-

Cat. No.: B12516167
CAS No.: 651354-56-2
M. Wt: 278.42 g/mol
InChI Key: FTBOGIANWUQJRL-UHFFFAOYSA-N
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Description

Pyrimidine, 5-(diethoxymethyl)-2-[(trimethylsilyl)ethynyl]- is a heterocyclic aromatic organic compound Pyrimidines are a class of compounds that are integral to many biological processes, including the formation of nucleic acids

Preparation Methods

The synthesis of Pyrimidine, 5-(diethoxymethyl)-2-[(trimethylsilyl)ethynyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Diethoxymethyl Group: This step involves the reaction of the pyrimidine ring with diethoxymethyl chloride in the presence of a base.

    Addition of the Trimethylsilyl Ethynyl Group: This is typically done using a palladium-catalyzed coupling reaction with trimethylsilyl acetylene.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Pyrimidine, 5-(diethoxymethyl)-2-[(trimethylsilyl)ethynyl]- undergoes various types of chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of pyrimidine derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethoxymethyl or trimethylsilyl ethynyl groups are replaced by other functional groups.

Common reagents used in these reactions include palladium catalysts, bases like sodium hydroxide, and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pyrimidine, 5-(diethoxymethyl)-2-[(trimethylsilyl)ethynyl]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential role in biological systems, particularly in the synthesis of nucleic acid analogs.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.

    Industry: It is used in the development of new materials with specific properties, such as improved thermal stability and electronic characteristics.

Mechanism of Action

The mechanism of action of Pyrimidine, 5-(diethoxymethyl)-2-[(trimethylsilyl)ethynyl]- involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in nucleic acid synthesis, thereby affecting cell proliferation and other biological processes. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Pyrimidine, 5-(diethoxymethyl)-2-[(trimethylsilyl)ethynyl]- can be compared with other similar compounds, such as:

Properties

CAS No.

651354-56-2

Molecular Formula

C14H22N2O2Si

Molecular Weight

278.42 g/mol

IUPAC Name

2-[5-(diethoxymethyl)pyrimidin-2-yl]ethynyl-trimethylsilane

InChI

InChI=1S/C14H22N2O2Si/c1-6-17-14(18-7-2)12-10-15-13(16-11-12)8-9-19(3,4)5/h10-11,14H,6-7H2,1-5H3

InChI Key

FTBOGIANWUQJRL-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CN=C(N=C1)C#C[Si](C)(C)C)OCC

Origin of Product

United States

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